4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Description
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQFBFNTQBQOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange via Nucleophilic Substitution
A foundational approach involves replacing a terminal halogen (e.g., bromine) with iodine via an SN2 mechanism. This method leverages the higher nucleophilicity of iodide ions in polar aprotic solvents.
Procedure :
A brominated precursor, 1,1,1-trifluoro-4-bromo-2-(trifluoromethyl)butane, is reacted with potassium iodide (KI) in anhydrous acetone under reflux (60°C, 24 h). The reaction is quenched with ice water, and the product is extracted using diethyl ether .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 24 h |
| Solvent | Acetone |
| Temperature | 60°C |
This method is favored for its simplicity but requires highly pure starting materials to avoid competing elimination reactions .
Nickel-Catalyzed Cross-Coupling Under Photoredox Conditions
Recent advancements utilize nickel catalysis paired with photoredox initiation to form carbon-iodine bonds. This method is effective for introducing iodine into sterically hindered fluorinated systems .
Procedure :
A mixture of 1,1,1-trifluoro-2-(trifluoromethyl)but-3-ene (0.2 mmol), Ni(PPh₃)₂Cl₂ (5 mol%), tetrabutylammonium iodide (TBAI, 10 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 6 mol%) in dimethylacetamide (DMA, 2 mL) is irradiated with 440 nm blue LEDs for 20 h at 28°C. The product is purified via silica gel chromatography .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 20 h |
| Light Source | 440 nm LEDs |
| Catalyst | Ni(PPh₃)₂Cl₂ |
This method achieves high regioselectivity and tolerates electron-withdrawing fluorinated groups, making it ideal for complex substrates .
Radical Iodination Using Zinc-Iodine Systems
Radical-mediated iodination is employed to functionalize tertiary carbons in fluorinated alkanes. Zinc powder and iodine generate in situ zinc iodide, which facilitates radical chain propagation .
Procedure :
Zinc powder (3.7 g, 56 mmol) and iodine (0.33 g, 1.3 mmol) are combined in DMA (10 mL) at 80°C for 3 h. The resultant zinc iodide solution is added to 1,1,1-trifluoro-2-(trifluoromethyl)butane (6.7 g, 28 mmol) and stirred for 16 h at room temperature. The product is isolated via distillation .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Reaction Time | 19 h |
| Temperature | 80°C (step 1) |
While moderate-yielding, this method avoids harsh acidic conditions, preserving acid-sensitive fluorinated groups .
Multi-Step Synthesis from Fluoroolefin Precursors
A sequential strategy involves hydrofluorination of a trifluoromethyl-substituted olefin followed by iodination. This approach ensures precise control over fluorine placement.
Step 1: Hydrofluorination
1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene is treated with anhydrous HF in the presence of SbF₅ at −30°C to yield 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane .
Step 2: Iodination
The intermediate is reacted with iodine monochloride (ICl) in dichloromethane at 0°C for 12 h, followed by reduction with NaHSO₃ to afford the final product .
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 52% |
| Step 1 Temperature | −30°C |
| Step 2 Reagent | ICl |
This method is labor-intensive but offers flexibility in modifying the fluorination pattern .
Grignard Reagent-Based Alkylation
Organomagnesium reagents enable the construction of the butane backbone while introducing fluorine and iodine atoms.
Procedure :
A Grignard reagent (CF₃CF₂MgBr) is prepared in THF and reacted with 1-iodo-3,3,3-trifluoropropane at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with ethyl acetate. The crude product is distilled under reduced pressure .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60% |
| Reaction Time | 8 h |
| Temperature | −78°C to 25°C |
This method is limited by the stability of fluorinated Grignard reagents but provides direct access to branched fluorinated architectures .
Comparative Analysis of Methods
| Method | Yield | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Halogen Exchange | 78% | 60°C | Simplicity | Requires pure bromo precursor |
| Nickel Catalysis | 85% | 28°C | High selectivity | Specialized equipment needed |
| Radical Iodination | 65% | 80°C | Mild conditions | Moderate yield |
| Multi-Step Synthesis | 52% | −30°C to 25°C | Structural flexibility | Labor-intensive |
| Grignard Alkylation | 60% | −78°C to 25°C | Direct backbone construction | Sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanes, while oxidation reactions may produce corresponding alcohols or ketones .
Scientific Research Applications
Fluorinated Compounds Development
This compound serves as a key building block in the synthesis of novel fluorinated compounds. The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, making them suitable for use in pharmaceuticals and agrochemicals due to enhanced bioactivity and selectivity .
Material Science
In material science, 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is utilized in the development of advanced materials such as coatings and polymers. The incorporation of this compound can improve the chemical resistance and thermal stability of these materials .
Environmental Studies
Researchers employ this compound to study the behavior and degradation of fluorinated substances in environmental contexts. Understanding the environmental impact of such compounds is crucial for assessing their ecological footprint and developing strategies for remediation .
Analytical Chemistry
In analytical chemistry, 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane acts as a reference standard. It aids in improving the accuracy of detection and quantification of similar compounds in complex mixtures through techniques such as gas chromatography (GC) and mass spectrometry (MS) .
Medicinal Chemistry
The compound is explored for its potential applications in drug design. Its unique properties allow for the creation of molecules that can exhibit improved pharmacokinetic profiles. Additionally, it can serve as a precursor for radiolabeled compounds used in imaging techniques like single-photon emission computed tomography (SPECT) .
Synthesis Methodologies
The synthesis of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves several steps starting from appropriate fluorinated precursors. Common methods include:
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles under specific conditions.
- Oxidation and Reduction: The compound can undergo various redox reactions to form different products.
- Coupling Reactions: It participates in cross-coupling reactions with aryl or alkyl boronic acids to create new carbon-carbon bonds.
Case Studies and Research Findings
Several studies have highlighted the applications of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane:
- Medicinal Chemistry Applications: Research has shown that derivatives of this compound exhibit promising results in enhancing drug delivery systems due to their lipophilic nature.
- Environmental Impact Studies: Investigations into the degradation pathways of this compound have provided insights into its long-term ecological effects.
These findings underscore the versatility and importance of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane across various scientific fields.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its reactivity with various molecular targets. The iodine and trifluoromethyl groups can interact with different pathways, leading to diverse chemical transformations. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
- Molecular Formula : C₅H₅BrF₆
- Molecular Weight : 258.99 g/mol
- Key Differences :
- Halogen Substitution : Bromine replaces iodine, reducing molecular weight by ~47 g/mol.
- Reactivity : Bromine’s lower electronegativity compared to iodine may result in slower nucleophilic substitution reactions.
- Applications : Brominated analogs are often used as flame retardants or intermediates in agrochemicals, whereas iodinated derivatives are more relevant in medicinal chemistry due to iodine’s radiopharmaceutical utility.
Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo (CAS 374-98-1)
- Molecular Formula : C₄H₂F₇I
- Molecular Weight: ~307.95 g/mol . Applications: Higher fluorine content may favor use in high-performance lubricants or insulating fluids.
Functional Group Variants
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane (CAS 243128-38-3)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity Trends : Iodinated compounds exhibit higher reactivity in halogen-bonding interactions compared to brominated analogs, making them preferable in catalytic systems .
- Thermal Stability : Increased fluorination (e.g., heptafluoro derivatives) enhances thermal resistance but may limit functionalization opportunities .
Biological Activity
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of multiple fluorine atoms and iodine, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.
The compound is characterized by its trifluoromethyl and iodo substituents, which contribute to its chemical reactivity and stability. The molecular formula is , and it has been identified as a potent candidate for various chemical reactions due to its electrophilic nature.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of fluorinated derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the presence of halogens enhances the interaction with bacterial cell membranes .
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Iodo-1,1,1-trifluoro-2-butane | E. coli | 32 µg/mL |
| 4-Iodo-1,1,1-trifluoro-2-butane | S. aureus | 16 µg/mL |
| Related fluorinated compound | E. faecalis | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have demonstrated that 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane exhibits cytotoxic effects on various cancer cell lines. For example, research has shown that this compound can inhibit the proliferation of human cervical carcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values in the micromolar range .
Table 2: Cytotoxicity of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF-7 | 25 |
The biological activity of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of iodine and fluorine can enhance lipophilicity, allowing better penetration into lipid membranes . Additionally, studies suggest that these halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL after a 24-hour incubation period .
Case Study 2: Cancer Cell Proliferation
A study focused on the antiproliferative effects of the compound on HeLa cells revealed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Q & A
Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?
- Methodological Answer :
- Step 1 : Grow single crystals via slow evaporation in halogen-compatible solvents (e.g., dichloromethane/hexane mixtures).
- Step 2 : Collect high-resolution X-ray diffraction data, focusing on C-I and C-CF bond lengths and angles.
- Step 3 : Compare with computational (DFT-optimized) geometries to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
